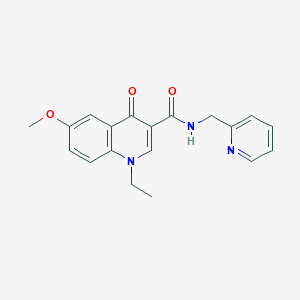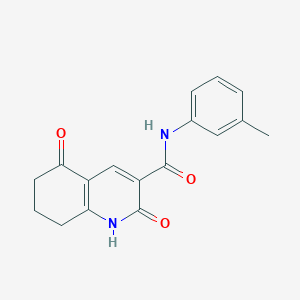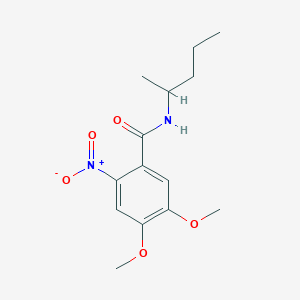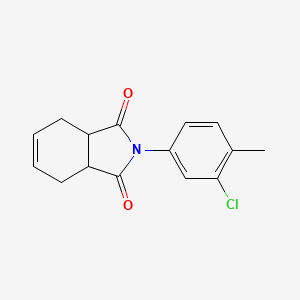
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized and studied extensively in recent years.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, studies have shown that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide can modulate various biochemical and physiological pathways in cells. This compound has been reported to inhibit the activity of various enzymes involved in inflammation and cancer progression. It has also been shown to reduce the levels of pro-inflammatory cytokines in cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments include its potent anticancer, antimicrobial, and anti-inflammatory activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide. These include:
1. Further investigation of the mechanism of action of this compound in cancer cells and microorganisms.
2. Development of new synthetic routes for the preparation of this compound.
3. Exploration of the potential of this compound as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory agents.
4. Investigation of the potential of this compound as a diagnostic tool for cancer and microbial infections.
Conclusion
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has shown promising therapeutic potential in various scientific applications. This compound exhibits potent anticancer, antimicrobial, and anti-inflammatory activities, and its mechanism of action is currently under investigation. Further research on this compound may lead to the development of new therapeutic agents for the treatment of cancer, microbial infections, and inflammatory diseases.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with thiourea in the presence of an acid to yield the thiazole derivative. The hydrobromide salt is obtained by reacting the thiazole derivative with hydrobromic acid.
Scientific Research Applications
The potential therapeutic applications of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide have been studied extensively in recent years. This compound has been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS.BrH/c1-20-14-4-2-3-13(9-14)18-16-19-15(10-21-16)11-5-7-12(17)8-6-11;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAUOPKIXFLDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5311080 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4880330.png)



![3-chloro-4-fluoro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4880386.png)
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4880406.png)
![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4880416.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)

![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)